2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)-
CAS No.: 651359-42-1
Cat. No.: VC17301589
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651359-42-1 |
|---|---|
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | 6-methyl-5-phenylmethoxypyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C12H14N4O/c1-8-10(11(13)16-12(14)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H4,13,14,15,16) |
| Standard InChI Key | KFBJZFRMCYRXPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC(=N1)N)N)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine ring substituted at positions 2 and 4 with amino groups, at position 6 with a methyl group, and at position 5 with a benzyloxy (phenylmethoxy) moiety. Its systematic IUPAC name is 5-(benzyloxy)-6-methylpyrimidine-2,4-diamine, with a molecular formula of and a molecular weight of 246.27 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.27 g/mol |
| Hydrogen Bond Donors | 4 (two NH groups) |
| Hydrogen Bond Acceptors | 5 (2 N, 2 NH, 1 O) |
| Rotatable Bonds | 3 (benzyloxy group) |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 6-methyl-5-(phenylmethoxy)pyrimidine-2,4-diamine likely involves:
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Mannich Reaction: A base-catalyzed condensation of guanidine derivatives with ketones or aldehydes to form the pyrimidine ring .
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Nucleophilic Substitution: Introduction of the benzyloxy group via reaction of a 5-hydroxypyrimidine intermediate with benzyl bromide under alkaline conditions .
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Functionalization: Methylation at position 6 using methyl iodide or dimethyl sulfate in the presence of a strong base .
Table 2: Hypothetical Synthesis Steps
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Predicted to be low (<1 mg/mL at 25°C) due to hydrophobic benzyloxy and methyl groups .
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Thermal Stability: Decomposition likely occurs above 250°C, consistent with pyrimidine derivatives .
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pKa Values:
Biological Activity and Mechanisms
Table 3: Comparative Activity of Analogues
Applications in Drug Development
Antibacterial Agents
The structural flexibility of 2,4-diaminopyrimidines allows for tuning against Gram-positive pathogens, particularly in overcoming efflux pump-mediated resistance . Modifications at positions 5 and 6 could enhance blood-brain barrier penetration for CNS infections.
Anticancer Scaffolds
DHFR inhibition is also relevant in oncology. Pyrimethamine derivatives (e.g., CAS 19085-09-7 ) have been repurposed for leukemia trials, indicating potential for structural optimization of this compound.
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